molecular formula C13H16N2 B1646221 1-(Benzylamino)cyclopentanecarbonitrile

1-(Benzylamino)cyclopentanecarbonitrile

Cat. No. B1646221
M. Wt: 200.28 g/mol
InChI Key: DPLAKZJRSWNMQV-UHFFFAOYSA-N
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Patent
US08815853B2

Procedure details

7 g of cyclopentanone are solubilized in 10 mL of benzylamine. The reaction mixture is stirred for 30 mins under argon and at RT. 12.75 mL of TMSCN are added dropwise and then stirred for 1 h. They are dry evaporated. They are purified by flash chromatography on silica gel (heptane/EtOAc 99:1, to heptane/EtOAc 65:35). 14.15 g (yield=85%) of 1-(benzylamino)cyclopentanecarbonitrile are obtained as a colorless oil.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
12.75 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[Si]([C:11]#[N:12])(C)(C)C.[CH2:13]([NH2:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[CH2:13]([NH:20][C:1]1([C:11]#[N:12])[CH2:5][CH2:4][CH2:3][CH2:2]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1(CCCC1)=O
Step Two
Name
Quantity
12.75 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 30 mins under argon and at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
They are dry
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
They are purified by flash chromatography on silica gel (heptane/EtOAc 99:1, to heptane/EtOAc 65:35)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 14.15 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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